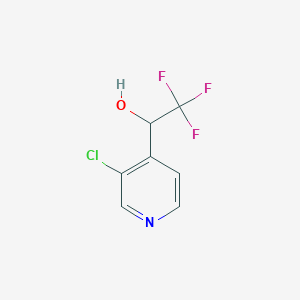
3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties and are widely used in various fields such as agrochemicals, pharmaceuticals, and materials science. The presence of both chlorine and trifluoromethyl groups in the pyridine ring imparts distinct physicochemical properties to the compound, making it valuable for various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodopyridine using trifluoromethylating agents . Another approach involves the cyclocondensation reaction using trifluoromethyl-containing building blocks . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and can lead to higher efficiency and yield . The use of vapor-phase reactors, which include a catalyst fluidized-bed phase, is also common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or defluorinated products.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced derivatives .
Wissenschaftliche Forschungsanwendungen
3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to enhance the biological activity of these products
Wirkmechanismus
The mechanism of action of 3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its activity in biological systems. The compound can interact with enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in agrochemicals.
3-(Trifluoromethyl)pyridine: A simpler derivative with similar applications in pharmaceuticals and agrochemicals.
Uniqueness
3-Chloro-alpha-(trifluoromethyl)pyridine-4-methanol is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. This combination enhances its reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H5ClF3NO |
|---|---|
Molekulargewicht |
211.57 g/mol |
IUPAC-Name |
1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3,6,13H |
InChI-Schlüssel |
NWEJDUWNDSLWIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C(C(F)(F)F)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


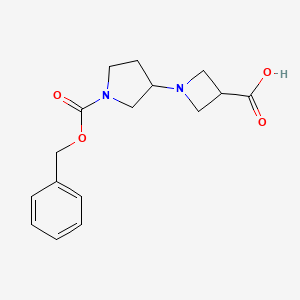
![D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI)](/img/structure/B12280165.png)
![{[(5-Azidopentyl)oxy]methyl}benzene](/img/structure/B12280175.png)

![2-(2-Bromophenyl)-1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12280194.png)
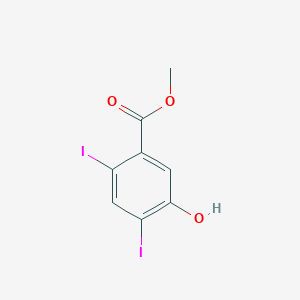
![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester](/img/structure/B12280210.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)

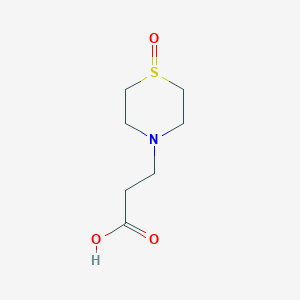
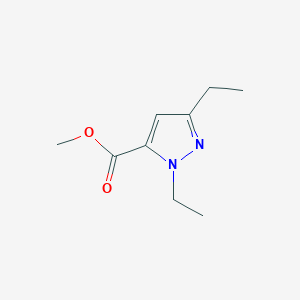
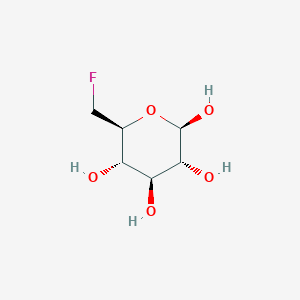
![10,13-dimethyl-17-[1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B12280248.png)
